6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester
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Overview
Description
(1R,5S,6R)-3-Cbz-6-Boc-3-azabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-Cbz-6-Boc-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-Cbz-6-Boc-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified bicyclic compounds .
Scientific Research Applications
(1R,5S,6R)-3-Cbz-6-Boc-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-Cbz-6-Boc-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of protecting groups can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester: This compound shares a similar bicyclic core but differs in the functional groups attached.
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane: Another related compound with a fluoromethyl group instead of the Cbz and Boc groups.
Uniqueness
The uniqueness of (1R,5S,6R)-3-Cbz-6-Boc-3-azabicyclo[3.1.0]hexane lies in its dual protection with Cbz and Boc groups, which provides versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Properties
IUPAC Name |
benzyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-16(21)19-15-13-9-20(10-14(13)15)17(22)23-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEIVXAYKPKEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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